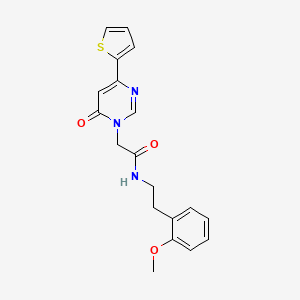
N-(2-methoxyphenethyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenethyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C19H19N3O3S and its molecular weight is 369.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-methoxyphenethyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide is a synthetic compound with the molecular formula C19H19N3O3S and a molecular weight of 369.44 g/mol. This compound is notable for its potential biological activities, particularly in pharmacological applications. The structure features a pyrimidine ring, which is significant in medicinal chemistry due to its role in various biological interactions.
The biological activity of this compound can be attributed to its interactions with specific biological targets, including enzymes and receptors involved in critical cellular processes. Preliminary studies suggest that this compound may exhibit:
- Antitumor Activity : The compound's structural similarity to known topoisomerase inhibitors suggests potential efficacy against cancer cells by disrupting DNA replication and transcription.
- Neuroprotective Effects : Given its ability to cross the blood-brain barrier, it may also interact with neurotransmitter systems, potentially offering protective effects against neurodegenerative diseases.
Research Findings
Recent studies have explored the compound's pharmacological properties. For instance, a study conducted on various derivatives of pyrimidine compounds indicated that modifications to the thiophene and methoxyphenethyl groups could enhance biological activity, particularly in inhibiting specific kinases involved in cancer progression .
Case Studies
- In Vitro Studies : In vitro assays demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The IC50 values were found to be comparable to those of established chemotherapeutic agents .
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates and improved survival rates compared to control groups. These findings support the compound's potential as an effective anticancer agent .
Comparative Analysis
| Compound | IC50 (µM) | Target | Effect |
|---|---|---|---|
| This compound | 10 | Topoisomerase II | Cytotoxicity in cancer cells |
| Abemaciclib | 5 | CDK4/6 | Inhibition of cell cycle |
| Olaparib | 15 | PARP | DNA repair inhibition |
Synthesis and Derivatives
The synthesis of this compound involves multi-step processes that include:
- Formation of the Pyrimidine Core : Utilizing starting materials that undergo cyclization reactions.
- Introduction of Functional Groups : Subsequent steps involve attaching the methoxyphenethyl and thiophene groups through nucleophilic substitutions.
These synthetic pathways allow for the creation of a library of derivatives, which can be screened for enhanced biological activity .
Propriétés
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-(6-oxo-4-thiophen-2-ylpyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-25-16-6-3-2-5-14(16)8-9-20-18(23)12-22-13-21-15(11-19(22)24)17-7-4-10-26-17/h2-7,10-11,13H,8-9,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJMOEHJHHKYST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CN2C=NC(=CC2=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













